molecular formula C11H14FN B1444208 {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine CAS No. 1368784-01-3

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine

Cat. No. B1444208
CAS RN: 1368784-01-3
M. Wt: 179.23 g/mol
InChI Key: BMDRIRSWAMBAME-UHFFFAOYSA-N
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Description

“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is a chemical compound with the CAS Number: 1368784-01-3 . It has a molecular weight of 179.24 . The IUPAC name for this compound is [1-(4-fluorobenzyl)cyclopropyl]methanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is 1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is a solid compound . The SMILES string, which represents the structure of the molecule, is FC1=CC=C(C=C1)C2(CN)CC2.Cl . The compound has a molecular weight of 201.67 .

Scientific Research Applications

Novel Aryloxyethyl Derivatives in Antidepressants

A study by Sniecikowska et al. (2019) highlights the development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, showed high affinity for 5-HT1A receptors and selectivity over other receptors, displaying potent antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Synthesis of Aryloxyphenyl Cyclopropyl Methanones

Dwivedi et al. (2005) reported on the synthesis of phenyl cyclopropyl methanones, a process involving aryl alcohols and 4'-fluoro-4-chloro-butyrophenone. The synthesized compounds demonstrated anti-tubercular activities against M. tuberculosis H37Rv in vitro, suggesting potential as anti-mycobacterial agents (Dwivedi et al., 2005).

Antiviral Activity of Cyclopropyl Nucleosides

A study by Rosen et al. (2004) involved the synthesis of diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. They found specific antiviral activity against HSV-1 and HSV-2 for the cis-configured guanosine derivative, indicating the potential use of these compounds in antiviral therapies (Rosen et al., 2004).

Characterization and Synthesis of Chiral Ligands

Canary et al. (1998) synthesized ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes showed potential for applications in chiroptical measurements and molecular simulations (Canary et al., 1998).

Enantioselective Synthesis of Glycines

A study by Demir et al. (2004) reported the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are homophenylalanine analogs. These compounds were synthesized from aromatic aldehydes and acetylfuran, indicating their potential utility in various chemical syntheses (Demir et al., 2004).

Analysis of Flunarizine and Its Degradation Products

El-Sherbiny et al. (2005) conducted a study on the separation and analysis of flunarizine and its degradation products, which included compounds structurally related to {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine. This research has implications for the analysis and quality control of pharmaceutical compounds (El-Sherbiny et al., 2005).

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDRIRSWAMBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine

CAS RN

1368784-01-3
Record name {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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